molecular formula C17H19ClN4O4S B11422122 [5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11422122
M. Wt: 410.9 g/mol
InChI Key: MDJZGCONWNPTFH-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and piperazine-carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the reaction and product isolation.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs.

Properties

Molecular Formula

C17H19ClN4O4S

Molecular Weight

410.9 g/mol

IUPAC Name

(5-chloro-2-methylsulfonylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H19ClN4O4S/c1-26-13-5-3-12(4-6-13)21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)27(2,24)25/h3-6,11H,7-10H2,1-2H3

InChI Key

MDJZGCONWNPTFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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